Methyl 4-acetyl-2-aminobenzoate

Description

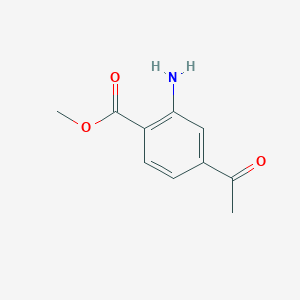

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-acetyl-2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXUFAOTGWYTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701251778 | |

| Record name | Benzoic acid, 4-acetyl-2-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189063-57-8 | |

| Record name | Benzoic acid, 4-acetyl-2-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189063-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-acetyl-2-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Methyl 4 Acetyl 2 Aminobenzoate

Established Synthetic Pathways to Methyl 4-acetyl-2-aminobenzoate Precursors

The traditional synthesis of this compound relies on the preparation of key precursors, namely Methyl 2-aminobenzoate (B8764639), and the subsequent introduction of an acetyl group to the benzoate (B1203000) ring.

Synthesis of Methyl 2-Aminobenzoate as a Key Intermediate

Methyl 2-aminobenzoate, also known as methyl anthranilate, is a crucial precursor in the synthesis of the target molecule. sigmaaldrich.comwikipedia.org It is an ester of anthranilic acid and can be synthesized through several methods. wikipedia.org One common laboratory method is the Fischer esterification of anthranilic acid (2-aminobenzoic acid) with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. researchgate.netaklectures.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. researchgate.net

Another approach involves the reduction of methyl 2-nitrobenzoate. This reduction can be achieved using various reducing agents, including catalytic hydrogenation with a platinum oxide catalyst. orgsyn.org This method is often preferred in a laboratory setting due to its high efficiency and convenience. orgsyn.org

Biotechnological production of 2-aminobenzoic acid (oABA) from renewable resources like glucose using engineered microbes is also an emerging and environmentally friendly alternative. scirp.orgmdpi.com This bio-based oABA can then be esterified to produce Methyl 2-aminobenzoate. chemicalbook.com

Strategies for Introducing the Acetyl Moiety on the Benzoate Ring

The introduction of an acetyl group onto the benzoate ring is a critical step in the synthesis. The Friedel-Crafts acylation is a powerful and widely used method for this transformation. nih.govsavemyexams.commasterorganicchemistry.com In this electrophilic aromatic substitution reaction, an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), is reacted with the aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comkhanacademy.org

For the synthesis of this compound, the starting material would be Methyl 2-aminobenzoate. The amino group (-NH₂) on the ring is an activating group and directs incoming electrophiles to the ortho and para positions. savemyexams.com Therefore, the Friedel-Crafts acylation of Methyl 2-aminobenzoate is expected to yield a mixture of products, with the acetyl group at the para position (position 4) being one of the major products.

It is important to note that the conditions for Friedel-Crafts acylation, such as the choice of catalyst and solvent, need to be carefully optimized to achieve the desired regioselectivity and yield. nih.gov

Multi-step Reaction Sequences for Aromatic Aminobenzoate Construction

The synthesis of substituted aromatic aminobenzoates often requires multi-step reaction sequences to introduce the desired functional groups in the correct positions. nih.gov A common strategy involves starting with a simpler, commercially available aromatic compound and sequentially introducing the amino, carboxyl (or its ester), and acetyl groups.

For instance, a retrosynthetic analysis of 4-aminobenzoic acid suggests that it can be synthesized from toluene (B28343). youtube.com The synthesis would involve the nitration of toluene to introduce a nitro group, followed by oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group to an amino group. youtube.com This 4-aminobenzoic acid can then be esterified to the corresponding methyl ester. Subsequently, the acetyl group can be introduced via Friedel-Crafts acylation.

Advanced Synthetic Approaches to this compound

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of aromatic aminobenzoates.

Investigation of Novel Catalytic Systems in Aminobenzoate Synthesis

The development of novel catalytic systems is a key area of research for improving the synthesis of aminobenzoates. For instance, in the context of Friedel-Crafts acylation, while aluminum chloride is a common catalyst, research into alternative, more environmentally friendly, and reusable catalysts is ongoing. nih.gov Triflic acid (TfOH) has been reported as a powerful Brønsted acid catalyst for Friedel-Crafts acylation, offering high yields in some cases. nih.gov

In the biosynthesis of aminobenzoic acids, significant progress has been made in engineering microbial strains to produce these compounds from simple carbon sources. mdpi.com For example, Escherichia coli has been engineered to produce p-aminobenzoic acid (PABA). nih.govgoogle.com This involves the enzymatic conversion of chorismate, an intermediate in the shikimate pathway. nih.gov The enzymes involved, such as PabA and PabB, form a complex that catalyzes the conversion of chorismate and glutamine to aminodeoxychorismate. nih.govacs.org Further research in this area could lead to the development of biocatalytic systems for the direct synthesis of functionalized aminobenzoates.

Exploration of Acylation and Esterification Reactions for Structural Assembly

The final steps in the synthesis of this compound involve acylation and esterification. Research in this area focuses on developing milder and more selective methods.

Fischer esterification, while a classic method, often requires harsh acidic conditions. researchgate.net Alternative esterification methods that proceed under milder conditions are continuously being explored. Enzymatic esterification of anthranilic acid has been reported, although it can suffer from low yields. chemicalbook.com

For acylation, various reagents and catalysts have been investigated to improve efficiency and selectivity. organic-chemistry.org For example, the use of diacyl disulfides as acylation reagents under DMAP catalysis has been shown to be effective for the site-selective acylation of hydroxyl groups. organic-chemistry.org While this specific example pertains to hydroxyl groups, the principle of developing highly selective acylation methods is relevant to the synthesis of complex molecules like this compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of a chemical synthesis is critically dependent on the optimization of reaction conditions. Key parameters that are often manipulated to enhance reaction yield and product purity include temperature, reaction time, choice of catalyst, and solvent system. While specific optimization data for the synthesis of this compound is not extensively detailed in publicly available literature, the principles of optimization can be illustrated by examining the synthesis of closely related isomers, such as methyl 2-methyl-4-acetylbenzoate.

For the final esterification step in the synthesis of such compounds, the choice of acid catalyst and the reaction temperature can have a dramatic impact on the final yield. For instance, in the esterification of 2-methyl-4-acetylbenzoic acid with methanol, using a strong acid catalyst like concentrated sulfuric acid at a moderate temperature of 70°C can lead to a near-quantitative yield of 99% in 12 hours. google.com In contrast, using a weaker acid catalyst like acetic acid necessitates a higher temperature (100°C) and a longer reaction time (24 hours), resulting in a significantly lower yield of 68%. google.com

The purification process is also vital. In a typical laboratory synthesis of a similar compound, methyl 4-aminobenzoate (B8803810), the reaction is quenched by neutralization with a base like sodium bicarbonate. sciencemadness.org This causes the product to precipitate, allowing for separation by filtration. The choice of base is important; for aminobenzoates, the relatively low basicity of the aniline-like amino group allows for the use of mild bases like sodium bicarbonate. sciencemadness.org However, for other amino esters, a stronger base such as potassium carbonate may be required to effectively liberate the free amino ester from its salt. sciencemadness.org

Table 1: Effect of Reaction Conditions on the Yield of an Isomeric Esterification

This table illustrates the optimization of the esterification of 2-methyl-4-acetylbenzoic acid with methanol, a reaction analogous to the final step in the synthesis of the title compound.

| Starting Material | Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Source |

| 2-methyl-4-acetylbenzoic acid | Conc. H₂SO₄ | 70 | 12 | 99% | google.com |

| 2-methyl-4-acetylbenzoic acid | Conc. H₂SO₄ | 80 | 12 | 99% | google.com |

| 2-methyl-4-acetylbenzoic acid | Acetic Acid | 100 | 24 | 68% | google.com |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. This involves designing synthetic routes that minimize waste, use less hazardous materials, and employ renewable resources and energy-efficient conditions.

Development of Environmentally Benign Synthetic Routes

A key aspect of green chemistry is the development of synthetic routes that avoid the use of toxic and hazardous reagents. For example, some traditional routes to produce precursors for related benzoates involve reagents like carbon monoxide or potassium cyanide, which are toxic and pose significant environmental and safety risks, making them unsuitable for large-scale production. google.compatsnap.com Modern approaches focus on finding alternative, safer reagents.

Another strategy involves the use of efficient and recyclable catalysts. For instance, the use of cerium oxide (CeO₂) nanoparticles as a robust and reusable catalyst has been demonstrated for the synthesis of complex heterocyclic compounds in an aqueous medium. researchgate.net Such catalytic systems, which operate in environmentally friendly solvents like water and can be recovered and reused, represent a significant step towards more sustainable chemical manufacturing. researchgate.net

Application of Sustainable Reagents and Solvents

The choice of solvent is a major contributor to the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of sustainable alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net

In addition to water, bio-based solvents derived from renewable biomass are gaining traction. Cyrene (dihydrolevoglucosenone) is a notable example, produced in two steps from cellulose. researchgate.net It is a biodegradable, non-toxic alternative to common petroleum-derived polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP). researchgate.net

Table 2: Comparison of a Conventional Solvent (NMP) and a Bio-based Solvent (Cyrene)

| Feature | N-Methyl-2-pyrrolidone (NMP) | Cyrene | Source |

| Origin | Petrochemical | Renewable (Cellulose) | researchgate.net |

| Toxicity | Reproductive Toxin | Non-mutagenic, Non-toxic | researchgate.net |

| Biodegradability | Poor | Biodegradable | researchgate.net |

Biocatalytic and Biosynthetic Approaches for Aminobenzoic Acid Derivatives

Biocatalysis utilizes enzymes and whole microorganisms to perform chemical transformations, often with high specificity and under mild, environmentally benign conditions (aqueous solvent, ambient temperature and pressure). nih.gov For the synthesis of aminobenzoic acid derivatives, several biocatalytic strategies are being explored.

One approach involves using specific enzymes for key synthetic steps. For example, the esterification of an aminobenzoic acid, a key structural feature of the title compound, can be achieved using enzymes. S-adenosyl-L-methionine (SAM)-dependent methyltransferases have been used to catalyze the one-step conversion of ortho-aminobenzoic acid (OABA) to its corresponding methyl ester, methyl anthranilate. mdpi.com This enzymatic route is simpler than chemical methods that may require activation steps. mdpi.com

Furthermore, metabolic engineering allows for the production of aminobenzoic acid precursors from simple, renewable feedstocks like glucose. mdpi.com Recombinant E. coli has been engineered to produce OABA, a foundational aminobenzoic acid, with high yields. mdpi.com Transaminases are another class of enzymes that can be used for the asymmetric amination of keto groups, offering a green alternative for installing amino groups onto aromatic rings. nih.gov These biosynthetic and biocatalytic methods represent a frontier in the sustainable production of complex molecules like this compound. nih.govnih.gov

Reaction Chemistry and Derivatization Strategies of Methyl 4 Acetyl 2 Aminobenzoate

Mechanistic Studies of Functional Group Transformations

The reactivity of methyl 4-acetyl-2-aminobenzoate is dictated by the interplay of its three primary functional groups. Understanding the mechanisms behind the transformations of these groups is crucial for designing synthetic strategies.

Reactivity of the Amino Group in this compound

The amino group in this compound is a key site for various chemical modifications, including acylation and alkylation.

Acylation: The amino group can be readily acylated using various acylating agents. For instance, reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivatives. A patented process describes the acylation of aminobenzoic acids by reacting a mixed anhydride (B1165640) of an N-acylamino acid with an aminobenzoic acid, a reaction that can be catalyzed by a strong acid. google.com This transformation is fundamental in peptide synthesis and the creation of amide-containing molecules.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. This reaction introduces alkyl substituents, modifying the steric and electronic properties of the molecule. For example, N-methylation can be performed using formaldehyde (B43269) followed by reduction with sodium borohydride. mdpi.com

The reactivity of the amino group is influenced by the electronic effects of the other substituents on the benzene (B151609) ring. The acetyl and methyl ester groups, being electron-withdrawing, can modulate the nucleophilicity of the amino group.

Transformations Involving the Acetyl Moiety

The acetyl group offers another reactive handle for derivatization. Its carbonyl functionality allows for a variety of transformations.

Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This introduces a hydroxyl group, which can be further functionalized.

Condensation Reactions: The acetyl group can participate in condensation reactions with various nucleophiles. For example, it can react with amines or hydrazines to form imines or hydrazones, respectively. These reactions are pivotal in the synthesis of various heterocyclic systems.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group is susceptible to hydrolysis and transesterification, providing pathways to other derivatives. google.com

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemspider.com For instance, heating with sodium hydroxide (B78521) in a mixture of water and methanol (B129727) results in the formation of the sodium salt of the carboxylic acid, which upon acidification yields the free acid. chemspider.com Research has shown that the hydrolysis of 2-aminobenzoate (B8764639) esters can be significantly enhanced by intramolecular general base catalysis from the neighboring amino group, with rate enhancements of 50-100 fold compared to their para-substituted counterparts. nih.gov

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is an equilibrium process and can be driven to completion by using an excess of the reactant alcohol or by removing the methanol byproduct. google.com Transesterification is a useful strategy for introducing different alkyl or aryl groups into the ester functionality, thereby modifying the properties of the molecule. google.commasterorganicchemistry.com

Synthesis of Novel Derivatives from this compound Scaffold

The trifunctional nature of this compound makes it an excellent starting material for the synthesis of diverse and complex molecules, including compound libraries and various heterocyclic systems. organic-chemistry.orgasianpubs.orgsuniv.ac.inrsc.orgresearchgate.net

Strategic Derivatization for Library Synthesis

The presence of multiple reactive sites on the this compound scaffold allows for the systematic and strategic generation of compound libraries. By sequentially or simultaneously modifying the amino, acetyl, and ester groups, a large number of derivatives with varied functionalities can be produced. This approach is highly valuable in drug discovery for the rapid exploration of chemical space and the identification of new bioactive molecules. organic-chemistry.orgasianpubs.orgsuniv.ac.in

Table 1: Potential Derivatizations for Library Synthesis

| Functional Group | Reagent/Reaction Type | Resulting Functionality |

| Amino Group | Acyl Halides/Anhydrides | Amide |

| Alkyl Halides | Secondary/Tertiary Amine | |

| Sulfonyl Chlorides | Sulfonamide | |

| Acetyl Group | Reducing Agents (e.g., NaBH4) | Secondary Alcohol |

| Grignard Reagents | Tertiary Alcohol | |

| Wittig Reagents | Alkene | |

| Ester Group | LiAlH4 | Primary Alcohol |

| Amines (Amidation) | Amide | |

| Grignard Reagents | Tertiary Alcohol |

Design and Synthesis of Heterocyclic Compounds Incorporating the Benzoate (B1203000) Core

This compound is a key precursor for the synthesis of various heterocyclic compounds, particularly those containing a fused benzene ring. organic-chemistry.orgasianpubs.orgsuniv.ac.inrsc.orgresearchgate.net The amino and acetyl groups are often involved in cyclization reactions to form new rings.

Quinazolines and Quinazolinones: One of the most significant applications of this scaffold is in the synthesis of quinazolines and their corresponding ketones, quinazolinones. organic-chemistry.orgasianpubs.orgnih.govnih.gov These heterocycles are of great interest due to their presence in numerous biologically active compounds. The synthesis often involves the reaction of the amino group with a one-carbon source, followed by cyclization involving the acetyl group or a derivative thereof. For example, reaction with formamide (B127407) can lead to the formation of a quinazolinone ring system. researchgate.net Various catalytic methods, including those using rhodium, copper, and palladium, have been developed for the efficient synthesis of quinazolines from related 2-aminoaryl ketones. organic-chemistry.org

Other Heterocycles: The reactivity of the functional groups in this compound allows for its use in the synthesis of other heterocyclic systems as well. For instance, condensation reactions involving the acetyl group can lead to the formation of pyrimidines or other nitrogen-containing heterocycles. nih.govresearchgate.net

Table 2: Examples of Heterocyclic Systems Synthesized from 2-Aminoaryl Ketone Scaffolds

| Heterocyclic System | Key Reaction Type | Reference |

| Quinazolines | Annulation/Dehydrogenative Coupling | organic-chemistry.org |

| Quinazolinones | Cyclization with one-carbon source | researchgate.net |

| Pyrimidines | Condensation with guanidine (B92328) derivatives | nih.gov |

Covalent Modification Techniques for Analytical Applications

The inherent chemical functionalities of this compound, namely the primary aromatic amine and the ketone, render it a suitable candidate for covalent modification, a key strategy in developing sensitive analytical methodologies. Derivatization of the molecule can enhance its detectability by various analytical techniques, such as High-Performance Liquid Chromatography (HPLC).

The primary amino group is a prime target for derivatization. It can be readily modified using a variety of reagents to introduce a fluorescent or chromophoric tag, thereby significantly improving the limits of detection. For instance, reagents commonly used for the fluorescent labeling of glycans and amino acids through reductive amination or other means can be adapted for this purpose. nih.govnih.govbohrium.com Anthranilic acid (AA) and 2-aminobenzamide (B116534) (2-AB) are well-established fluorescent tags that, under appropriate reaction conditions, could be coupled to the molecule of interest or used in comparative analyses. nih.govnih.gov The derivatization process typically involves the reaction of the primary amine to form a stable, highly fluorescent product that can be easily quantified. creative-proteomics.comsigmaaldrich.com

Another approach involves pre-column derivatization for HPLC analysis using reagents like diethyl ethoxymethylenemalonate. nih.gov This reagent reacts with primary amines to form stable derivatives that can be detected spectrophotometrically. The reaction is typically carried out before chromatographic separation and allows for the resolution of complex mixtures. nih.gov The conditions for such derivatizations, including solvent, temperature, and reaction time, would need to be optimized for this compound to ensure high efficiency and prevent degradation. nih.gov

The ketone functionality also presents an opportunity for derivatization, although this is less common for analytical tagging than amine modification. It could potentially be targeted for specific labeling studies where the amino group is either protected or unreactive under the chosen conditions.

The table below outlines potential derivatization strategies for the analytical application of this compound.

| Derivatization Reagent | Target Functional Group | Potential Analytical Method | Reference |

| 2-Aminobenzamide (2-AB) | Primary Amine | Fluorescence Spectroscopy, HPLC-FLD | nih.gov |

| Anthranilic Acid (AA) | Primary Amine | Fluorescence Spectroscopy, HPLC-FLD | nih.gov |

| Diethyl Ethoxymethylenemalonate | Primary Amine | HPLC-UV/Vis | nih.gov |

| 9-Fluorenyl Methyl Chloroformate (FMOC-Cl) | Primary Amine | HPLC-FLD, HPLC-UV/Vis | creative-proteomics.com |

Exploration of Advanced Reaction Pathways

The synthetic versatility of this compound extends to a variety of advanced reaction pathways, enabling the construction of complex heterocyclic systems and the introduction of diverse molecular functionalities.

Cyclization Reactions and Annulation Strategies

The ortho-aminoaryl ketone motif within this compound is a key structural feature that facilitates a range of cyclization and annulation reactions to form valuable heterocyclic scaffolds, such as quinazolines and acridones.

Quinazoline Synthesis: The reaction of anthranilate derivatives with various nitrogen-containing reagents is a well-established route to quinazolinones. For example, reacting this compound with amides, potentially under microwave irradiation to reduce reaction times and improve yields, could lead to the formation of 2-substituted-4(3H)-quinazolinones. innovareacademics.innih.gov The acetyl group at the 4-position would be retained on the quinazolinone core, providing a handle for further functionalization. Another pathway involves the reaction with isocyanates, which would initially form a urea (B33335) derivative that subsequently cyclizes to a quinazoline-2,4-dione. google.com

Acridone (B373769) Synthesis: The synthesis of the acridone tricycle can be achieved from anthranilic acid derivatives. One strategy involves the condensation of this compound with substituted phenols, such as phloroglucinol, in the presence of an acid catalyst like p-toluenesulfonic acid at elevated temperatures. nih.govacs.org A subsequent intramolecular cyclization would yield the acridone core. nih.govacs.org Alternatively, an iron-catalyzed intramolecular acylation of an N-phenylanthranilic acid derivative, which could be prepared from this compound, offers a mild and efficient route to functionalized acridones. arkat-usa.org

The following table summarizes plausible cyclization reactions starting from this compound.

| Target Heterocycle | Reaction Type | Co-reactant/Catalyst | Potential Product | Reference |

| Quinazolinone | Niementowski Reaction | Amides / Microwave | 6-Acetyl-2-substituted-4(3H)-quinazolinone | innovareacademics.innih.gov |

| Quinazoline-2,4-dione | Cyclization | Isocyanates / Base | 6-Acetyl-3-substituted-quinazoline-2,4-dione | google.com |

| Acridone | Condensation/Annulation | Phenols / Acid catalyst | Substituted 3-acetyl-acridone | nih.govacs.org |

| Acridone | Intramolecular Acylation | Fe(OTf)₂ / DCME (from N-phenyl derivative) | Substituted 3-acetyl-10H-acridin-9-one | arkat-usa.org |

Coupling Reactions and Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and the functional groups of this compound provide multiple handles for such transformations. To utilize these reactions, a halogenated derivative of this compound, such as a bromo- or chloro-substituted analog, would typically be required as a starting material.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines. wikipedia.org A halogenated derivative of this compound, for instance, Methyl 4-acetyl-2-bromo- or -chlorobenzoate, could be coupled with a wide range of primary or secondary amines in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to generate novel N-aryl or N-alkyl derivatives. wikipedia.orgorganic-chemistry.org This methodology allows for the introduction of significant molecular diversity at the 2-position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction enables the formation of C-C bonds between an organoboron compound and an organic halide. rsc.orgmdpi.com A halogenated this compound could be coupled with various aryl or vinyl boronic acids to synthesize biaryl or styrenyl derivatives. rsc.orgmdpi.com These reactions are typically catalyzed by palladium complexes and can be performed under mild conditions with high functional group tolerance. researchgate.netnih.govnih.gov

The table below illustrates potential cross-coupling reactions for functionalizing the scaffold of this compound, assuming a halogenated precursor.

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Example) | Potential Product | Reference |

| Buchwald-Hartwig Amination | Methyl 4-acetyl-2-halobenzoate | Primary/Secondary Amine | Pd(OAc)₂ / Phosphine Ligand | Methyl 4-acetyl-2-(N-substituted)aminobenzoate | wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Methyl 4-acetyl-2-halobenzoate | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Base | Methyl 4-acetyl-2-(aryl/vinyl)benzoate | researchgate.netnih.govnih.gov |

| Sonogashira Coupling | Methyl 4-acetyl-2-halobenzoate | Terminal Alkyne | Pd-Cu catalyst / Base | Methyl 4-acetyl-2-(alkynyl)benzoate | nih.govresearchgate.net |

Stereoselective and Regioselective Transformations

The presence of multiple reactive sites in this compound opens up possibilities for selective chemical transformations.

Regioselective Reactions: The differential reactivity of the functional groups allows for regioselective modifications. For example, the amino group is generally more nucleophilic than the aromatic ring, allowing for selective acylation or alkylation at the nitrogen atom under controlled conditions. Regioselective copper-catalyzed amination of bromobenzoic acids has been reported, highlighting the potential for selective transformations on halogenated analogs of the title compound. nih.govorganic-chemistry.org

Stereoselective Transformations: The ketone functionality of this compound is a prochiral center, making it a target for stereoselective reduction to a chiral alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral alcohol could then serve as a key intermediate in the synthesis of more complex, enantiomerically pure molecules. While direct asymmetric synthesis of derivatives from this compound is not extensively documented, the principles of asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, could be applied to reactions involving this scaffold. nih.govmdpi.com For instance, a one-pot multicomponent reaction involving the core structure could potentially be rendered stereoselective through organocatalysis. nih.gov

The following table provides examples of potential selective transformations.

| Transformation | Target Functional Group | Reagent/Catalyst Type | Potential Outcome | Reference |

| Regioselective Acylation | Primary Amine | Acylating agent with controlled stoichiometry | N-acylated product | researchgate.net |

| Stereoselective Reduction | Ketone | Chiral reducing agent (e.g., CBS catalyst) | Enantiomerically enriched secondary alcohol | |

| Asymmetric Synthesis | Core Scaffold | Chiral catalyst in a multicomponent reaction | Diastereo- and enantiomerically enriched complex products | nih.govmdpi.com |

Spectroscopic Characterization and Structural Elucidation of Methyl 4 Acetyl 2 Aminobenzoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Applications

NMR spectroscopy stands as an unparalleled method for determining the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1H NMR and 13C NMR for Structural Confirmation

One-dimensional ¹H and ¹³C NMR are the cornerstones of structural elucidation for organic compounds. For derivatives of aminobenzoates, these techniques provide definitive confirmation of the molecular structure by identifying the number and types of protons and carbons present.

In the ¹H NMR spectrum of a related compound, methyl 2-aminobenzoate (B8764639), distinct signals corresponding to the methyl ester protons, the amine protons, and the aromatic protons are observed. The methyl protons typically appear as a singlet around 3.84 ppm. rsc.org The amine protons also present as a broad singlet, in this case around 5.71 ppm. rsc.org The aromatic protons exhibit more complex splitting patterns due to coupling with their neighbors, appearing in the range of 6.62 to 7.84 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. For methyl 2-aminobenzoate, the carbonyl carbon of the ester group is typically found at a chemical shift of approximately 168.6 ppm. rsc.org The carbon of the methyl group appears around 51.5 ppm. rsc.org The aromatic carbons resonate in the region between 110.7 and 150.5 ppm, with their specific shifts influenced by the electronic effects of the amino and acetyl substituents. rsc.org

For a compound like methyl 4-acetylbenzoate, which shares structural similarities, the ¹H NMR shows the acetyl methyl protons as a singlet at 2.639 ppm and the ester methyl protons as a singlet at 3.948 ppm. chemicalbook.com The aromatic protons appear as doublets around 8.01 and 8.10 ppm. chemicalbook.com

Interactive Table: Representative ¹H and ¹³C NMR Data for Related Benzoate (B1203000) Derivatives.

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Methyl 2-aminobenzoate | ¹H | 3.84 | s (3H, -OCH₃) |

| 5.71 | br s (2H, -NH₂) | ||

| 6.62-7.84 | m (4H, Ar-H) | ||

| ¹³C | 51.5 | -OCH₃ | |

| 110.7-150.5 | Ar-C | ||

| 168.6 | C=O | ||

| Methyl 4-acetylbenzoate | ¹H | 2.639 | s (3H, -COCH₃) |

| 3.948 | s (3H, -OCH₃) |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

While 1D NMR provides information about the types of atoms present, 2D NMR techniques are essential for mapping out the connectivity between them.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings. In the context of Methyl 4-acetyl-2-aminobenzoate, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene (B151609) ring. For instance, strong correlations are typically observed between vicinal protons on an aromatic ring. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded carbon and proton atoms. This is invaluable for definitively assigning the proton signal to its corresponding carbon atom. For example, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal. plos.org

HMBC (Heteronuclear Multiple Bond Correlation) is arguably one of the most powerful 2D NMR techniques as it shows correlations between protons and carbons that are two or three bonds away. This allows for the piecing together of the entire molecular skeleton. For this compound, HMBC would be crucial in connecting the acetyl group and the methyl ester group to the aromatic ring. For example, one would expect to see a correlation from the acetyl methyl protons to the acetyl carbonyl carbon and the adjacent aromatic carbon. Similarly, the methyl ester protons would show a correlation to the ester carbonyl carbon. mdpi.com

Solid-State NMR Spectroscopy for Polymorphic Studies

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in the solid phase. nih.govresearchgate.net Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment and packing of molecules in a crystal lattice. This makes it particularly useful for the characterization of polymorphs—different crystalline forms of the same compound—which can exhibit distinct physical properties. nih.govresearchgate.net

The ¹³C cross-polarization magic angle spinning (CP/MAS) experiment is a common ssNMR technique that provides high-resolution spectra of solid samples. researchgate.net The number of distinct signals in a ¹³C CP/MAS spectrum corresponds to the number of magnetically inequivalent carbon atoms in the asymmetric unit of the crystal. researchgate.net Therefore, different polymorphs of this compound would be expected to show different ¹³C ssNMR spectra due to variations in their crystal packing.

Furthermore, ssNMR can be used to probe intermolecular interactions, such as hydrogen bonding, which often play a critical role in defining the polymorphic form. Changes in the chemical shifts of atoms involved in hydrogen bonding can provide insights into the nature and strength of these interactions in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making this a vital tool for functional group identification.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Assignments

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to the stretching and bending of different bonds.

For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands:

N-H Stretching: The amino group (-NH₂) typically exhibits two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C=O Stretching: Two distinct carbonyl stretching bands would be anticipated. The ester carbonyl (C=O) stretch is generally observed around 1720-1740 cm⁻¹. The ketone carbonyl (C=O) of the acetyl group would likely appear at a lower frequency, around 1680 cm⁻¹, due to conjugation with the aromatic ring.

C-H Stretching: Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs just below 3000 cm⁻¹. vscht.cz

C-O Stretching: The C-O stretch of the ester group usually appears in the 1100-1300 cm⁻¹ region. vscht.cz

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to characteristic bands in the 1450-1600 cm⁻¹ region. vscht.cz

Interactive Table: Expected Characteristic FTIR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H stretch | 3300-3500 |

| Acetyl (C=O) | C=O stretch | ~1680 |

| Ester (C=O) | C=O stretch | 1720-1740 |

| Aromatic | C-H stretch | >3000 |

| Methyl (-CH₃) | C-H stretch | <3000 |

| Ester (C-O) | C-O stretch | 1100-1300 |

Raman Spectroscopy for Molecular Vibrations and Conformation

Raman spectroscopy is a complementary technique to FTIR that also provides information about the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-C backbone. researchgate.net The Raman spectrum can also provide insights into the conformation of the molecule. For instance, changes in the relative intensities of certain Raman bands can indicate different rotational isomers (conformers) being present.

By comparing the experimental FTIR and Raman spectra with those calculated using theoretical methods, a more detailed and accurate assignment of the vibrational modes can be achieved. researchgate.netresearchgate.net This combined approach allows for a comprehensive understanding of the vibrational properties of this compound.

Scientific Article on this compound Forthcoming Pending Availability of Research Data

An in-depth analysis of the chemical compound this compound, focusing on its detailed spectroscopic and structural properties, cannot be completed at this time due to a lack of available scientific literature and data for this specific molecule.

Initial and subsequent comprehensive searches for experimental and theoretical data concerning this compound have not yielded the specific research findings required to populate the requested sections on its vibrational analysis and mass spectrometric behavior. While information is available for structurally related compounds, such as methyl 4-aminobenzoate (B8803810), methyl 2-aminobenzoate, and various acetylated benzoic acid derivatives, a scientifically accurate article on this compound necessitates data exclusive to its unique structure.

The generation of the following detailed sections, as per the specified outline, is contingent upon future research and publication of data for this compound:

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis:A thorough discussion of the mass spectrometric properties of this compound is currently not possible.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques:A comparative analysis of the behavior of this compound under different ionization conditions, such as ESI and MALDI, would require specific experimental results that are not currently available in the public domain.

As the scientific community continues its research, it is anticipated that data on the synthesis and characterization of this compound will become available. Once such studies are published, a comprehensive and scientifically rigorous article that adheres to the requested detailed outline can be produced.

Computational Chemistry and Theoretical Investigations of Methyl 4 Acetyl 2 Aminobenzoate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in quantum chemistry for investigating the electronic structure of many-body systems. Its application to methyl 4-acetyl-2-aminobenzoate allows for a detailed understanding of its geometry and electronic characteristics.

Geometry Optimization and Conformational Analysis

Conformational analysis further explores the potential energy surface of the molecule by examining different spatial arrangements of its constituent groups, which arise from rotation around single bonds. For aminobenzoate derivatives, the rotation of the amino and ester groups can lead to various conformers with distinct energy levels. uni-muenchen.de Theoretical calculations can predict the relative stability of these conformers. For instance, in related aminobenzoate compounds, specific conformations are stabilized by intramolecular hydrogen bonds or favorable steric arrangements, which can be accurately modeled using DFT. rsc.org The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a solid foundation for further electronic structure calculations.

Table 1: Representative Optimized Geometrical Parameters for a Similar Aminobenzoate Derivative (Illustrative) Note: This table is illustrative and based on typical values for similar compounds, as direct data for this compound was not available in the cited sources.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (acetyl) | ~1.23 Å |

| C-N (amino) | ~1.38 Å | |

| C-O (ester) | ~1.36 Å | |

| Bond Angle | O=C-C (acetyl) | ~120° |

| C-N-H (amino) | ~118° | |

| C-O-C (ester) | ~116° | |

| Dihedral Angle | C-C-N-H | Varies with conformation |

| O=C-O-C | Varies with conformation |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical stability, reactivity, and electronic transport properties. researchgate.net

For aminobenzoate derivatives, DFT calculations are used to determine the energies of these frontier orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability. In studies of similar compounds, the HOMO is often localized on the amino group and the benzene (B151609) ring, reflecting their electron-donating nature, while the LUMO is typically distributed over the electron-withdrawing acetyl and ester groups. This distribution of frontier orbitals is crucial for understanding the intramolecular charge transfer characteristics of the molecule upon electronic excitation.

Table 2: Illustrative Frontier Molecular Orbital Energies for an Aminobenzoate Derivative Note: This table is illustrative and based on typical values for similar compounds, as direct data for this compound was not available in the cited sources.

| Orbital | Energy (eV) |

| HOMO | ~ -6.0 to -5.5 |

| LUMO | ~ -2.0 to -1.5 |

| HOMO-LUMO Gap | ~ 4.0 to 4.5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups (acetyl and ester) and the nitrogen atom of the amino group, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and potentially some regions of the aromatic ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. DFT calculations are employed to generate these MEP maps, providing a visual and intuitive tool for understanding the molecule's reactive behavior. researchgate.netresearchgate.net

Advanced Quantum Chemical Methodologies

Beyond standard DFT calculations, more advanced quantum chemical methods can provide deeper insights into the subtle electronic interactions and excited-state properties of this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding and interactions. It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation. rsc.org This analysis provides a quantitative description of electron delocalization, hyperconjugative interactions, and charge transfer within the molecule. researchgate.netq-chem.com

In the context of this compound, NBO analysis can elucidate the nature of the intramolecular hydrogen bonding between the amino group and the acetyl group, if present in certain conformations. It can also quantify the delocalization of the nitrogen lone pair electrons into the aromatic ring and the electron-withdrawing effects of the acetyl and ester groups. The second-order perturbation theory analysis within the NBO framework provides stabilization energies associated with these donor-acceptor interactions, offering a quantitative measure of their significance. cmu.ac.th For instance, a significant stabilization energy between the lone pair of the amino nitrogen (donor) and the antibonding orbitals of the adjacent C-C bonds in the ring (acceptor) would indicate strong hyperconjugative delocalization.

Table 3: Representative NBO Analysis Data for an Aminobenzoate Derivative (Illustrative) Note: This table is illustrative and based on typical values for similar compounds, as direct data for this compound was not available in the cited sources.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C-C) | High |

| π (C=C) | π* (C=O) | Moderate |

| LP (O) | σ* (C-C) | Low |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

To investigate the electronic excited states and spectroscopic properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which determine the intensity of the absorption bands. This information is crucial for interpreting and predicting the molecule's UV-Vis absorption spectrum.

For aminobenzoate derivatives, TD-DFT calculations can reveal the nature of the electronic transitions. uni-muenchen.de For example, a transition from a HOMO localized on the aminophenyl moiety to a LUMO centered on the acetyl group would be characterized as an intramolecular charge transfer (ICT) transition. The calculated absorption wavelengths can be compared with experimental data to validate the computational methodology. Furthermore, TD-DFT can be used to study the properties of the excited states themselves, providing insights into their geometry, dipole moments, and potential energy surfaces, which are essential for understanding the molecule's photophysical behavior, including fluorescence and phosphorescence.

Table 4: Illustrative TD-DFT Calculated Electronic Excitation Data for an Aminobenzoate Derivative Note: This table is illustrative and based on typical values for similar compounds, as direct data for this compound was not available in the cited sources.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~3.5 | ~354 | > 0.1 | HOMO → LUMO (ICT) |

| S0 → S2 | ~4.2 | ~295 | > 0.1 | HOMO-1 → LUMO |

Non-Linear Optical (NLO) Properties Prediction

The prediction of non-linear optical (NLO) properties through computational chemistry offers a powerful tool for identifying and designing materials for photonic and optoelectronic applications. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), can elucidate its potential as an NLO material. The presence of both electron-donating (amino, -NH₂) and electron-withdrawing (acetyl, -COCH₃; methyl ester, -COOCH₃) groups on the benzene ring creates a "push-pull" system, which is a key requirement for significant second-order NLO activity. This intramolecular charge transfer (ICT) is crucial for generating large molecular polarizability and hyperpolarizability. nasc.ac.inresearchgate.net

Computational investigations into similar molecules, such as aminobenzoate derivatives and other organic compounds with push-pull configurations, have established a robust methodology for these predictions. nasc.ac.injksus.org Methods like DFT with hybrid functionals such as B3LYP or long-range corrected functionals like CAM-B3LYP, combined with suitable basis sets (e.g., 6-311++G(d,p)), are commonly employed to optimize the molecular geometry and calculate NLO parameters. jksus.orgbohrium.com The key calculated parameters include the dipole moment (μ), the linear polarizability (α), and, most importantly for second-order NLO materials, the first hyperpolarizability (β). scirp.org

Theoretical studies on related compounds like quinolinium 4-aminobenzoate (B8803810) and various thiazole (B1198619) azo dyes demonstrate that computational analysis can effectively predict NLO behavior. nasc.ac.inmdpi.com For instance, the calculated first hyperpolarizability (β) of a molecule is often compared to that of a standard, well-characterized NLO material like urea (B33335) or p-nitroaniline (pNA) to gauge its potential. researchgate.netmdpi.com Calculations on thiazole azo dyes showed total hyperpolarizabilities that were significantly larger than that of pNA, indicating potent NLO behavior. mdpi.com A DFT study on para-aminobenzoic acid (PABA) adsorbed with a silver trimer (Ag₃) showed that the first-order hyperpolarizability increased six-fold compared to PABA alone, highlighting the potential for enhancement through complexation. uou.ac.in For this compound, a similar computational approach would be expected to reveal a significant first hyperpolarizability value, making it a promising candidate for NLO applications.

Table 1: Comparison of Theoretically Calculated First Hyperpolarizability (β) for Related NLO Compounds Note: Values are highly dependent on the level of theory and basis set used. This table is for illustrative purposes.

| Compound | Method/Basis Set | First Hyperpolarizability (β) | Reference |

| 4,4'-Dimethylaminocyanobiphenyl (DMACB) | B3LYP/6-31G(d,p) | 489.88 x 10⁻³¹ esu | scirp.org |

| 3-Aminosalicylic acid (3ASA) Monomer | DFT/B3LYP | 4.21 x 10⁻³⁰ esu | researchgate.net |

| Thiazole Azo Dye C | B3LYP/6-311++G | ~25 times that of pNA | mdpi.com |

| p-Nitroaniline (pNA) | HF/6-31+G*//B3LYP/6-311++G | 7.95 x 10⁻³⁰ esu | mdpi.com |

Simulations of Reaction Mechanisms and Transition States

Computational Modeling of Synthetic Transformations

Computational modeling is instrumental in understanding the mechanisms of synthetic transformations leading to molecules like this compound. A plausible synthetic route is the Friedel-Crafts acylation of a precursor like methyl 2-aminobenzoate (B8764639). In such a reaction, the amine acts as a nucleophile, attacking the electrophilic acylating agent (e.g., acetyl chloride in the presence of a Lewis acid). youtube.com

Theoretical chemistry can model this entire process. Using DFT, researchers can map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. For an acylation reaction, this involves modeling the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. youtube.com This process is a classic example of nucleophilic acyl substitution. Computational models can determine whether the reaction proceeds through a stepwise mechanism involving a tetrahedral intermediate or a concerted process.

Studies on related systems provide insight into the methodologies used. For example, in the reaction of anilines with quinones, DFT calculations were used to explore different reaction pathways, including Michael addition and nucleophilic substitution. nih.gov Similarly, the well-known Friedel-Crafts acylation of ferrocene (B1249389) to produce acetylferrocene (B1663952) is a transformation that can be thoroughly analyzed using computational methods to understand the role of the catalyst and the nature of the electrophilic attack on the cyclopentadienyl (B1206354) rings. wikipedia.org For the synthesis of this compound, computational modeling would clarify the regioselectivity of the acylation (i.e., why the acetyl group adds at position 4) and provide a detailed, atomistic view of the reaction mechanism.

Energy Profile Determination for Reaction Pathways

A key outcome of simulating a reaction mechanism is the determination of its energy profile. This profile plots the change in Gibbs free energy (ΔG) as the reaction progresses from reactants to products, highlighting the energy barriers (activation energies, ΔG‡) that must be overcome. The highest energy barrier corresponds to the rate-determining step of the reaction.

Computational chemists use methods like DFT to calculate the energies of all stationary points along the reaction coordinate. For the synthesis of this compound, theoretical calculations would determine the free energy of reaction (ΔGr) to predict the spontaneity of the proposed synthetic step. nih.gov For instance, a theoretical investigation into the addition of anilines to p-benzoquinone calculated the ΔGr for different pathways, finding that the conjugate addition/oxidation mechanism was highly exergonic (negative ΔGr), making it thermodynamically favorable. nih.gov In contrast, the substitution mechanism was found to be thermodynamically unfavorable with a positive ΔGr. nih.gov

Furthermore, transition state theory combined with the calculated activation energies allows for the prediction of reaction rates. Studies on the adsorption of acetophenone (B1666503) on a silicon surface used DFT to calculate adsorption energies for various configurations, identifying the most energetically favorable reaction pathways. open.ac.uk By calculating the energy barriers for each potential step in the synthesis of this compound, a complete energy profile can be constructed, revealing the most likely reaction pathway and identifying kinetic bottlenecks.

Table 2: Example Calculated Energy Barriers for Related Reactions Note: Values are specific to the reaction and computational method.

| Reaction System | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |

| Aniline addition to p-benzoquinone | ωB97X-D/6-311+G(2d,p)-PCM | ΔGr (Addition/Oxidation) | -27.2 | nih.gov |

| Aniline substitution on p-benzoquinone | ωB97X-D/6-311+G(2d,p)-PCM | ΔGr (Substitution) | +11.1 | nih.gov |

| Acetophenone on Si(001) | DFT | Adsorption Energy (End-bridge) | -1.74 eV (~ -40.1 kcal/mol) | open.ac.uk |

Solvent Effects on Molecular Properties and Reactivity

The solvent environment can profoundly influence a molecule's properties and the course of a chemical reaction. Computational chemistry models these effects using two main approaches: implicit and explicit solvation models. The most common implicit method is the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium surrounding the solute molecule. researchgate.net Explicit models involve including a number of individual solvent molecules in the calculation, which is more computationally intensive but can capture specific interactions like hydrogen bonding. nih.govacs.org

For this compound, solvent effects would be significant. Theoretical studies on para-substituted acetophenones and anilines have shown that solvent polarity affects conformational stability, reactivity, and spectroscopic properties. researchgate.netresearchgate.net For example, a DFT study on acetophenone derivatives used the PCM approach to investigate barriers to internal rotation in various solvents. researchgate.net Similarly, research on m-aminobenzoic acid used molecular dynamics and DFT with continuum solvation models to show that its aggregation behavior is highly dependent on the solvent; it forms clusters in water but remains more solvated and dispersed in DMSO. rsc.org This is attributed to stronger m-aminobenzoic acid-DMSO interactions and a higher energetic barrier for desolvation in DMSO compared to water. rsc.orgresearchgate.net

The NLO properties of this compound are also expected to be solvent-dependent. A study on 2-aminobenzothiazole (B30445) derivatives calculated NLO properties in the gas phase and in six different solvents, demonstrating the significant role of solvent polarity in modulating the intramolecular charge transfer and thus the hyperpolarizability. jksus.orgbohrium.com Likewise, the reaction kinetics for the synthesis of the target molecule would be influenced by the solvent's ability to stabilize or destabilize reactants, intermediates, and transition states. Computational modeling of the reaction in different solvents can predict these effects, aiding in the selection of an optimal reaction medium. umich.edu

Crystal Engineering and Solid State Characteristics of Methyl 4 Acetyl 2 Aminobenzoate

Single-Crystal X-ray Diffraction Studies for Atomic-Level Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. chemicalbook.com This method can provide a wealth of information, from the fundamental symmetry of the crystal lattice to the exact distances and angles between individual atoms. mdpi.com

Determination of Crystal System, Space Group, and Unit Cell Parameters

Interactive Table: Hypothetical Unit Cell Parameters for a Related Compound

Below is a table showing representative unit cell parameter data for a related organic molecule, illustrating the type of information obtained from an SCXRD study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.573 |

| b (Å) | 10.718 |

| c (Å) | 15.77 |

| α (°) | 90 |

| β (°) | 98.10 |

| γ (°) | 90 |

| Volume (ų) | 1265.2 |

| Z | 4 |

Note: This data is for a related compound, 3-aminobenzoic acid:4-acetyl pyridine (B92270) co-crystal, and is presented for illustrative purposes only. rsc.org

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

SCXRD analysis provides precise measurements of the covalent bond lengths, the angles between those bonds, and the torsional angles (dihedral angles) that describe the conformation of the molecule. researchgate.netcharite.de These geometric parameters are crucial for understanding the molecule's stability and reactivity. For Methyl 4-acetyl-2-aminobenzoate, key parameters would include the C-N bond length of the amino group, the C=O and C-C bond lengths of the acetyl and ester groups, and the planarity of the benzene (B151609) ring. The torsional angles would describe the orientation of the acetyl and methyl ester groups relative to the aromatic ring.

Investigation of Intermolecular Hydrogen Bonding Networks

The functional groups in this compound are prime candidates for forming a network of intermolecular hydrogen bonds. The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygens of the acetyl and ester groups can act as acceptors. These interactions are critical in directing the assembly of molecules in the crystal. nih.gov In the crystal structures of related aminobenzoates and acetophenones, N-H···O and N-H···N hydrogen bonds are common and often form predictable patterns or motifs. nih.govsigmaaldrich.com For instance, studies on methyl 2,6-diaminobenzoate show hydrogen bonding from the amino groups to both the carbonyl and alkoxy oxygens of the ester group. nih.gov

Polymorphism and Co-crystallization Studies

Identification and Characterization of Different Polymorphic Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net Different polymorphs of a compound can have significantly different physical properties. While no specific polymorphs of this compound have been reported, it is a phenomenon often observed in molecules with flexible conformations and multiple hydrogen bonding sites. researchgate.net The investigation of polymorphism is crucial, particularly in the pharmaceutical industry, as different forms can affect a drug's stability and bioavailability. dergipark.org.tr

Exploration of Crystal Packing Motifs and Supramolecular Synthons

The study of recurring patterns of intermolecular interactions, known as supramolecular synthons, is a cornerstone of crystal engineering. mdpi.com In aminobenzoic acid derivatives, common synthons include the acid-pyridine heterosynthon and amide-amide or acid-acid homosynthons. researchgate.netmdpi.com For this compound, one could anticipate synthons involving the amino group and the carbonyl groups. For example, centrosymmetric dimers could form via N-H···O=C hydrogen bonds between the amino group of one molecule and the acetyl group of another, a common motif in related structures. researchgate.net The interplay between these different possible synthons would determine the final crystal packing. rsc.org

Lattice Energy Calculations and Stability Analysis of Crystal Forms

The stability of a crystalline solid is fundamentally related to its lattice energy (Elatt), which is the energy released when isolated molecules in the gas phase come together to form a crystal. mpg.de Accurate calculation of this energy is a cornerstone of crystal engineering and polymorphism screening, as it helps identify the most stable crystal packing arrangement among various possible polymorphs.

Lattice energy calculations for organic compounds like this compound are typically performed using quantum chemistry methods, particularly those based on periodic Density Functional Theory (DFT). mpg.de These computational approaches model the crystal as an infinite three-dimensional solid and can achieve high accuracy, often within a few kJ/mol of experimental values derived from sublimation enthalpy measurements. mpg.de The process involves optimizing the geometry of the molecule within the crystal lattice and then calculating the energy difference between the molecule in its crystallized form and in the gas phase. mpg.de

The stability of different potential crystal forms (polymorphs) of this compound would be compared by their calculated lattice energies. A more negative lattice energy generally indicates a more stable crystalline form under a given set of conditions. These calculations are vital for understanding and controlling the solid-state properties of the compound, as different polymorphs can exhibit distinct physical characteristics.

Table 1: Illustrative Lattice Energy Calculation Parameters for a Molecular Crystal This table presents typical parameters and methods used in lattice energy calculations, as specific values for this compound are not available in the provided search results.

| Parameter | Method/Basis Set | Description |

| Computational Method | Periodic Density Functional Theory (DFT) | Models the electronic structure of the infinite crystal lattice. mpg.de |

| Software | Turbomole, CRYSTAL, VASP | Common software packages for solid-state quantum chemical calculations. mpg.de |

| Basis Set | Gaussian-type orbitals (e.g., def2-TZVP) | Mathematical functions used to represent the electron orbitals. |

| Functional | PBE, B3LYP (often with dispersion corrections) | Approximations used within DFT to calculate the exchange-correlation energy. |

| Calculated Property | Lattice Energy (Elatt) in kJ/mol | The primary indicator of crystal stability. mpg.de |

| Correction Factors | Zero-point vibrational energy (ZPVE), thermal corrections | Adjustments to compare calculated energies with experimental sublimation enthalpies. mpg.de |

Advanced Solid-State Characterization Techniques

Powder X-ray Diffraction (PXRD) for Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the characterization of crystalline solids. suniv.ac.in It is used to identify the specific crystalline phase of a material, determine its purity, and obtain information about its crystal structure, such as the unit cell dimensions. suniv.ac.inresearchgate.net

In the analysis of this compound, a powdered sample of the compound would be irradiated with a monochromatic beam of X-rays. The X-rays are diffracted by the crystalline lattice planes, and the intensity of the diffracted rays is measured as a function of the diffraction angle (2θ). The resulting pattern of peaks is unique to a specific crystal structure, acting as a "fingerprint" for that phase. researchgate.net According to Bragg's Law, the positions of the diffraction peaks are related to the distances between the planes of atoms in the crystal lattice. suniv.ac.in By comparing the experimental PXRD pattern to known patterns or by indexing the pattern, one can confirm the identity and crystalline form of the compound.

Table 2: Representative Powder X-ray Diffraction (PXRD) Data This table illustrates how PXRD data for a crystalline organic compound like this compound would be presented. The values are hypothetical.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 45 |

| 12.2 | 7.25 | 80 |

| 17.0 | 5.21 | 100 |

| 21.8 | 4.07 | 65 |

| 24.5 | 3.63 | 90 |

| 28.9 | 3.09 | 50 |

Thermal Analysis (DSC, TGA) for Phase Transitions

Thermal analysis techniques are essential for investigating the behavior of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used to characterize organic compounds like this compound. psu.edu

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. psu.eduresearchgate.net This technique is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. psu.edu For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point, providing information on its purity and crystalline form. The enthalpy of fusion (the energy required to melt the solid) can also be determined from the peak area.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. psu.eduresearchgate.net This analysis provides information about the thermal stability and decomposition profile of the compound. researchgate.net When analyzing this compound, the TGA curve would indicate the temperature at which the compound begins to decompose and the extent of mass loss during decomposition, which can help elucidate the degradation mechanism. researchgate.net

Table 3: Summary of Thermal Analysis Data This table shows the type of information obtained from DSC and TGA analysis for a compound such as this compound. The values are illustrative.

| Analysis Technique | Parameter | Typical Value | Description |

| DSC | Melting Point (Tm) | 150 - 160 °C | Temperature at which the crystal lattice breaks down, indicating a phase transition from solid to liquid. researchgate.net |

| DSC | Enthalpy of Fusion (ΔHfus) | 25 - 35 kJ/mol | The amount of energy required to melt the compound. |

| TGA | Onset of Decomposition (Tonset) | > 200 °C | The temperature at which significant thermal degradation and mass loss begin. |

| TGA | Residual Mass | < 5% | The percentage of mass remaining at the end of the analysis, indicating the completeness of decomposition. |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. scirp.orgrsc.org This method partitions the crystal electron density into molecular fragments, allowing for a detailed investigation of how neighboring molecules interact. For this compound, this analysis would provide critical insights into the hydrogen bonds, van der Waals forces, and other interactions that dictate the crystal packing. suniv.ac.inscirp.org

The Hirshfeld surface is typically color-mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are characteristic of strong interactions like hydrogen bonds. nih.govnih.gov

Furthermore, the analysis generates two-dimensional "fingerprint plots," which summarize all intermolecular contacts in the crystal. scirp.org These plots show the relative contributions of different types of interactions, such as H···H, O···H/H···O, and C···H/H···C contacts. nih.gov By quantifying these interactions, Hirshfeld surface analysis provides a deeper understanding of the forces responsible for the observed crystal structure and its stability. rsc.orgresearchgate.net For a molecule like this compound, with its amine, ester, and acetyl groups, one would expect significant contributions from N–H···O and C–H···O hydrogen bonds, in addition to widespread H···H contacts.

Table 4: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents a hypothetical breakdown of intermolecular contacts for this compound, based on typical findings for similar organic molecules. nih.govresearchgate.net

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 40 - 50% | Represents van der Waals forces and is typically the largest contributor to the overall packing. nih.govnih.gov |

| O···H / H···O | 20 - 30% | Corresponds to hydrogen bonding involving the carbonyl oxygen and amine/methyl hydrogens. nih.gov |

| C···H / H···C | 15 - 25% | Indicates weaker C-H···π or C-H···O interactions. nih.gov |

| N···H / H···N | 5 - 10% | Represents hydrogen bonding involving the amine group. nih.gov |

| C···C | < 2% | Suggests potential π-π stacking interactions between aromatic rings. nih.gov |

| Other (O···C, N···C, etc.) | < 3% | Minor contributions from other close contacts. nih.gov |

Role and Applications in Advanced Organic Synthesis

Methyl 4-acetyl-2-aminobenzoate as a Versatile Synthetic Building Block

The multifunctionality of this compound allows for its participation in a wide array of chemical transformations, positioning it as a key intermediate for the synthesis of diverse and complex molecular structures.

The core structure of this compound, akin to other ortho-aminoaryl ketones, is a key synthon for the construction of various heterocyclic systems. organic-chemistry.orgjk-sci.comwikipedia.orgnih.govacs.org One of the most notable applications of o-aminoaryl ketones is in the Friedländer annulation reaction, a classic and efficient method for synthesizing quinolines. organic-chemistry.orgjk-sci.comwikipedia.org In this reaction, the o-aminoaryl ketone condenses with a compound containing an α-methylene group adjacent to a carbonyl, leading to the formation of a substituted quinoline (B57606) ring system. organic-chemistry.orgwikipedia.org The general mechanism involves an initial aldol-type condensation followed by cyclization and dehydration.

Given this precedent, this compound could hypothetically serve as a precursor for highly substituted quinoline derivatives. The presence of the methyl ester and the acetyl group would allow for further functionalization of the resulting quinoline scaffold, opening avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For instance, aminobenzoate derivatives are known building blocks for a wide range of microbial natural products. nih.gov

Table 1: Potential Friedländer Synthesis with this compound

| Reactant 1 | Reactant 2 (with α-methylene group) | Potential Product |

| This compound | Ketone (e.g., Acetone) | Substituted quinoline |

| This compound | Ester (e.g., Ethyl acetoacetate) | Substituted quinoline |

| This compound | Nitrile (e.g., Malononitrile) | Substituted quinoline |

This table presents hypothetical reactions based on the known reactivity of analogous o-aminoaryl ketones in the Friedländer synthesis.

Furthermore, the amino group can be readily diazotized and converted into a variety of other functional groups, while the acetyl group can undergo reactions such as reduction, oxidation, or condensation, further expanding the synthetic utility of this building block. The synthesis of 2-aryl-4-quinolones, for example, can be achieved from ortho-amino acetophenones. mdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued in modern organic synthesis for their efficiency and atom economy. nih.govmdpi.comfrontiersin.orgresearchgate.netfrontiersin.org Anthranilate derivatives, which are structurally similar to this compound, are known to participate in various MCRs. For instance, methyl anthranilate can be used in the synthesis of various heterocyclic compounds through MCRs. jmb.or.krjmb.or.kr

The presence of the primary amino group and the activated carbonyl of the acetyl group in this compound makes it a prime candidate for participation in a variety of MCRs. For example, it could potentially be employed in Ugi or Passerini-type reactions, which are powerful tools for the rapid generation of molecular diversity. mdpi.com The resulting products would incorporate the core scaffold of this compound, decorated with substituents from the other reaction components, providing a straightforward route to libraries of complex molecules.